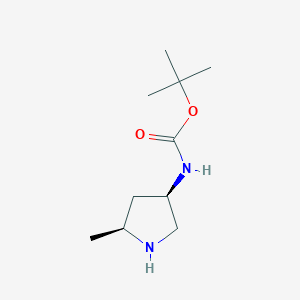

tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

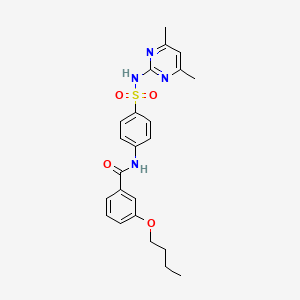

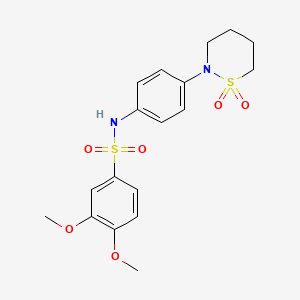

The compound tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate is a chiral molecule that has not been directly studied in the provided papers. However, similar tert-butyl carbamate derivatives have been synthesized and investigated for various applications, including as intermediates in the synthesis of natural products and biologically active compounds, as well as chiral auxiliaries in asymmetric synthesis .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves multiple steps, including protection and deprotection strategies, as well as the formation of the carbamate moiety. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate was synthesized from L-Serine through a seven-step process that included esterification, Boc protection, and Corey-Fuchs reaction . Similarly, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate was synthesized from L-cystine in a three-step process . These methods highlight the complexity and the need for precise control over the reaction conditions to achieve the desired chiral products.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a nitrogen atom of the carbamate moiety. The chirality of these compounds is crucial for their application in asymmetric synthesis, as seen in the synthesis of enantiomerically pure compounds using chiral auxiliaries like Bbdmoic . The stereochemistry of these molecules is often determined by the starting materials and the stereoselectivity of the reactions used in their synthesis.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions, including asymmetric Mannich reactions, aldol reactions, and [3+2] cycloadditions, to form complex molecules with high stereoselectivity . These reactions are essential for constructing chiral centers and introducing functional groups that are pivotal for the biological activity of the final products. The choice of reaction conditions and catalysts plays a significant role in determining the outcome of these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These compounds are typically synthesized as intermediates for further chemical transformations and are not isolated as final products. Therefore, their stability, solubility, and reactivity are tailored to suit the specific synthetic pathways in which they are employed. For instance, the tert-butyl group serves as a protecting group that can be removed under controlled conditions to reveal the active carbamate functionality .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate and its derivatives are part of a family of compounds used in crystallography. These compounds are linked via bifurcated hydrogen and halogen bonds involving the same carbonyl group, which is significant for understanding molecular interactions and structures (Baillargeon et al., 2017).

Molecular Interactions and Crystal Packing

These carbamate derivatives, including this compound, have been synthesized and analyzed for their crystallographic properties. The study of their molecular interactions and crystal packing, involving various hydrogen bonds, is crucial for the development of molecular architectures (Das et al., 2016).

Synthetic Applications in Organic Chemistry

This compound has been used in the synthesis of various organic compounds. For instance, it plays a role in the preparation and Diels‐Alder reaction of a 2‐amido substituted furan, which is vital in organic synthesis processes (Padwa et al., 2003).

Drug Intermediate Synthesis

This compound is a key intermediate in the synthesis of certain drug compounds. Its efficient synthesis from itaconic acid ester, which is simple, cost-efficient, and environmentally friendly, is critical for pharmaceutical applications (Geng Min, 2010).

Biosynthesis Applications

In biosynthesis, this compound is involved as a key intermediate for the synthesis of important pharmaceuticals like atorvastatin and rosuvastatin. The study of its biosynthesis using carbonyl reductase in different reaction systems is significant for efficient drug manufacturing (Liu et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Wirkmechanismus

Target of Action

The primary targets of tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles in biological systems .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFRNKXGNAOUDC-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CN1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide](/img/structure/B3010675.png)

![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3010676.png)

![[2-[2-(1,3-Benzodioxol-5-ylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3010686.png)

![Ethyl 1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B3010692.png)